molecular formula C8H16 B100048 2,4-Dimethyl-1-hexene CAS No. 16746-87-5

2,4-Dimethyl-1-hexene

Cat. No. B100048
CAS RN: 16746-87-5
M. Wt: 112.21 g/mol
InChI Key: PKVDGQHNRICJLA-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-hexene is a hydrocarbon compound that is part of the alkene family, characterized by the presence of a double bond within its carbon chain. Alkenes are known for their reactivity due to the double bond, which allows them to participate in various chemical reactions, making them valuable in synthetic organic chemistry.

Synthesis Analysis

The synthesis of hydrocarbons related to 2,4-Dimethyl-1-hexene can be achieved through different methods. For instance, the selective dimerization of 2-ethyl-1-hexene to form C16H32 hydrocarbons has been developed using strongly acidic heterogeneous catalysts such as Montmorillonite K-10 and sulfated zirconia, although these particular catalysts were inactive for the dimerization of 2-ethyl-1-hexene at temperatures up to 116 °C. Cation exchange resins like Amberlyst-15 and Nafion were effective in dimerizing 2-ethyl-1-hexene at elevated temperatures, with the degree of hydration affecting the rate of isomerization/dimerization .

Molecular Structure Analysis

The molecular structure of alkenes like 2,4-Dimethyl-1-hexene is characterized by the presence of a carbon-carbon double bond, which imparts different physical and chemical properties compared to alkanes. The double bond also allows for isomerization, where the position of the double bond and substituents can change, leading to different isomers with distinct properties.

Chemical Reactions Analysis

Alkenes undergo a variety of chemical reactions, including dimerization, cyclotrimerization, and Diels-Alder reactions. For example, the Diels-Alder reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with 1-hexene is a notable reaction that involves the formation of a six-membered ring, indicative of the reactivity of the double bond in alkenes . Additionally, the cobalt-catalyzed cyclotrimerization of diarylacetylenes is another reaction that demonstrates the versatility of alkenes in forming complex molecular structures .

Physical and Chemical Properties Analysis

The physical properties of alkenes like 2,4-Dimethyl-1-hexene are influenced by their molecular structure. The presence of the double bond affects the compound's density, boiling point, and solubility. For example, the dimerized product of 2-ethyl-1-hexene has a density of 0.78 g/mL and a freezing point below -60 °C, which suggests potential applications in blending with jet fuels . The chemical properties are also determined by the reactivity of the double bond, which can participate in various reactions, including metathesis, as demonstrated by the co-metathesis between 1,5-cyclooctadiene and dimethyl 3-hexenedioate .

Scientific Research Applications

Volume, Enthalpy, and Entropy of Activation of the Diels-Alder Reaction

  • Overview : Research on the pressure and temperature effects on the reaction rate of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with 1-hexene, which is related to the properties of 2,4-Dimethyl-1-hexene.
  • Key Findings : The study found specific values for activation volume, partial molar volumes, and provided insights into nitrogen molecule loss during the reaction process (Kiselev et al., 1999).

Renewable C6 Platform for Jet and Diesel Fuels

  • Overview : Development of a process for converting 1-hexene to jet and diesel fuels.
  • Key Findings : The process achieved high efficiency and selectivity, indicating potential applications in sustainable fuel production (Harvey & Meylemans, 2014).

IR Study of Adsorption and Reaction of 1-Butene

  • Overview : This study provides insights into the reaction and adsorption behavior of 1-butene on catalysts, relevant to understanding the behavior of similar compounds like 2,4-Dimethyl-1-hexene.
  • Key Findings : The study observed the dimerization and reaction of 1-butene, contributing to the understanding of similar reactions in related olefins (Kondo et al., 1997).

Renewable Jet and Diesel Fuels from 2-Ethyl-1-Hexene

  • Overview : Research focused on the selective dimerization of 2-ethyl-1-hexene to create hydrocarbon fuels.
  • Key Findings : The study found optimal conditions and catalysts for the process, suggesting applications in renewable fuel production (Harvey & Quintana, 2010).

Polymerization of 1-Hexene by Group 4 Metals

  • Overview : Investigation into the polymerization of 1-hexene using group 4 metal complexes.
  • Key Findings : This research contributes to the understanding of the polymerization process, which could be relevant for similar compounds like 2,4-Dimethyl-1-hexene (Yasumoto et al., 2013).

Safety And Hazards

“2,4-Dimethyl-1-hexene” is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways . It’s important to keep it away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2,4-dimethylhex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-8(4)6-7(2)3/h8H,2,5-6H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVDGQHNRICJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333961
Record name 2,4-Dimethyl-1-hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-1-hexene

CAS RN

16746-87-5
Record name 2,4-Dimethyl-1-hexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16746-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-1-hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexene, 2,4-dimethyl-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
NAR Tahir, HA Azeez, KA Muhammad… - Natural product …, 2019 - Taylor & Francis
The chemical profile of the essential oil of callus and cell suspension cultures derivatives from stem and root of Hypericum triquetrifolium were explored by ITEX/GC-MS. The major …
Number of citations: 12 www.tandfonline.com
YV Kissin - Journal of Catalysis, 1998 - Elsevier
This note analyzes primary products (reaction products with the same carbon atom numbers as in feeds) produced in cracking reactions of several C 7 –C 9 isoalkanes over zeolite-…
Number of citations: 23 www.sciencedirect.com
MM Rashid, M Sarker - Int. J. Waste Manage. Technol, 2013 - ijwmt.com
Polypropylene (PP) and Polystyrene (PS) waste plastics mixture to fuel oil production process was performed laboratory batch scale. Under laboratory fume hood batch process was …
Number of citations: 5 www.ijwmt.com
N Marin, S Collura, VI Sharypov… - Journal of Analytical and …, 2002 - Elsevier
The copyrolysis of wood biomass–polyolefins was carried out in a rotating autoclave. At 400C, more than 50% (in mass) of final products are found in the liquid phase for a 1:1 (in mass) …
Number of citations: 203 www.sciencedirect.com
M Sarker, MM Rashid - Int. J. Environ. Eng. Sci. Technol. Res, 2013 - researchgate.net
Mixture of waste plastics (low density polyethylene, high density polyethylene, polypropylene and polystyrene) and ferric carbonate was use 5%, 10%, and 20% for fuel production …
Number of citations: 8 www.researchgate.net
YV Kissin - Journal of catalysis, 1996 - Elsevier
The article analyzes cracking reactions of isoalkanes and isoolefins over zeolite-based catalysts and discusses formation mechanisms of light reaction products under very mild …
Number of citations: 79 www.sciencedirect.com
M Sarker, MM Rashid - International Journal of Engineering, 2013 - academia.edu
Black color non coded food container hard shape waste plastic to fuel product was perform into laboratory scale in the batch process at temperature 400 ºC. Food container waste …
Number of citations: 8 www.academia.edu
M Sarker, MM Rashid - International J. of Sci. Mod. Eng, 2013 - ijisme.org
Waste tyre and polypropylene waste plastic into petroleum fuel production process with laboratory batch process in present of ZnO catalyst at temperature range 250-430 ºC. In this …
Number of citations: 2 www.ijisme.org
R Bekker, NM Prinsloo - Industrial & engineering chemistry …, 2009 - ACS Publications
In this study, the butene oligomerate produced over solid (SPA) and liquid phosphoric acid (LPA) was analyzed in detail using GC-MS techniques in conjunction with reported retention …
Number of citations: 21 pubs.acs.org
M Sarker, MM Rashid, M Sadikur - European Chemistry Bulletin, 2012 - academia.edu
In 1993, waste plastics accounted for roughly 10% of all municipal solid waste (MSW) in the USA 1 with percentages in land filled MSW ranging from 15 to 25% depending upon location…
Number of citations: 2 www.academia.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.